molecular formula C9H5F7N2O3 B5215385 N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-furohydrazide

N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-furohydrazide

Cat. No. B5215385
M. Wt: 322.14 g/mol
InChI Key: ZPKMUYWONZCZMP-UHFFFAOYSA-N
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Description

N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-furohydrazide, also known as HFBA-FH, is a compound that has gained significant attention in the field of analytical chemistry. It is a derivatization agent that is used for the analysis of various compounds, including amino acids, peptides, and carbohydrates.

Mechanism of Action

N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-furohydrazide reacts with the amino and hydroxyl groups present in the analyte, forming stable derivatives that can be analyzed using chromatographic techniques. The reaction proceeds through the formation of a hydrazone or a Schiff base, depending on the pH of the solution. The derivatization reaction increases the volatility and stability of the analyte, making it easier to analyze using chromatographic techniques.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects as it is primarily used as a derivatization agent for analytical purposes. It does not have any pharmacological activity and is not used as a drug.

Advantages and Limitations for Lab Experiments

N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-furohydrazide has several advantages as a derivatization agent. It is stable, volatile, and reacts selectively with the amino and hydroxyl groups present in the analyte. It also improves the sensitivity and selectivity of the analytical method, allowing for the detection of low concentrations of the analyte. However, it has some limitations as well. It is not suitable for the analysis of compounds that do not contain amino or hydroxyl groups. It also requires careful optimization of the reaction conditions, including the pH and temperature, to obtain optimal results.

Future Directions

N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-furohydrazide has several potential future directions. It can be used for the analysis of other compounds, including organic acids and fatty acids. It can also be used in the development of new analytical methods for the detection of various compounds. Further research is needed to optimize the derivatization reaction and to explore its potential applications in different fields.
Conclusion:
This compound is a derivatization agent that is used for the analysis of amino acids, peptides, and carbohydrates. It reacts selectively with the amino and hydroxyl groups present in the analyte, forming stable derivatives that can be analyzed using chromatographic techniques. It has several advantages as a derivatization agent, including stability, volatility, and selectivity. However, it also has some limitations, including the requirement for careful optimization of the reaction conditions. Further research is needed to explore its potential applications in different fields and to optimize the derivatization reaction.

Synthesis Methods

N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-furohydrazide can be synthesized by reacting 2-furohydrazide with heptafluorobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)-2-furohydrazide is primarily used as a derivatization agent for the analysis of amino acids, peptides, and carbohydrates. It reacts with the amino and hydroxyl groups present in these compounds, forming stable derivatives that can be analyzed using chromatographic techniques. The compound has been used in various analytical methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis (CE).

properties

IUPAC Name

N'-(2,2,3,3,4,4,4-heptafluorobutanoyl)furan-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7N2O3/c10-7(11,8(12,13)9(14,15)16)6(20)18-17-5(19)4-2-1-3-21-4/h1-3H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKMUYWONZCZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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